1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea is a synthetic organic compound that features a unique combination of a pyrrolopyridine moiety and a chlorobenzyl group linked through a urea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolopyridine Intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyridine ring system.
Alkylation: The pyrrolopyridine intermediate is then alkylated with a suitable propyl halide to introduce the propyl chain.
Urea Formation: The alkylated intermediate is reacted with 4-chlorobenzyl isocyanate to form the final urea compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce any reducible groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl ureas.
Scientific Research Applications
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzylurea: Lacks the chlorobenzyl group, which may affect its biological activity.
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea: Contains a fluorobenzyl group instead of a chlorobenzyl group, potentially altering its reactivity and interactions.
Uniqueness: The presence of the 4-chlorobenzyl group in 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-chlorobenzyl)urea distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique structural feature may also influence its pharmacokinetic properties and overall efficacy in therapeutic applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c19-16-6-4-14(5-7-16)13-22-18(24)21-10-2-11-23-12-8-15-3-1-9-20-17(15)23/h1,3-9,12H,2,10-11,13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEYSKXZUSPYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.